4-Chloro-3-(2-formylphenyl)benzoic acid
Description
Significance of Biaryl Motifs in Contemporary Organic Synthesis and Chemical Sciences
Biaryl motifs, characterized by two directly connected aromatic rings, are ubiquitous structural units in a vast array of biologically active molecules and functional materials. Their prevalence is noted in pharmaceuticals, agrochemicals, and natural products. This structural feature is also central to the design of ligands for catalysis, organic light-emitting diodes (OLEDs), and advanced polymers. The controlled synthesis of biaryl compounds has been a focal point of organic chemistry, with cross-coupling reactions, such as the Suzuki-Miyaura coupling, providing efficient and versatile methods for their construction. The Suzuki-Miyaura reaction, which typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide, is a powerful tool for creating carbon-carbon bonds between aromatic rings.
Overview of Functionalized Benzoic Acid Derivatives in Current Research Endeavors
Benzoic acid and its derivatives are fundamental building blocks in organic synthesis and medicinal chemistry. The carboxylic acid group can be readily converted into a variety of other functional groups, making these compounds valuable starting materials for the synthesis of more complex molecules. Furthermore, the aromatic ring of benzoic acid can be substituted with various functional groups, which can modulate the molecule's physical, chemical, and biological properties. Functionalized benzoic acids are integral to the synthesis of numerous pharmaceuticals, polymers, and other specialty chemicals.
Strategic Positioning of 4-Chloro-3-(2-formylphenyl)benzoic acid within Functionalized Biaryl Frameworks
Predicted Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₉ClO₃ |
| Molecular Weight | 260.67 g/mol |
| Appearance | Expected to be a solid |
| Solubility | Likely soluble in organic solvents like DMSO and methanol |
| CAS Number | Not found |
It is important to note that a structural isomer, 4-chloro-2-formyl-benzoic acid, has the CAS number 4657-56-1.
The synthesis of this compound would likely be achieved through a Suzuki-Miyaura cross-coupling reaction. A plausible synthetic route would involve the coupling of 3-bromo-4-chlorobenzoic acid with 2-formylphenylboronic acid in the presence of a palladium catalyst and a suitable base.
The strategic importance of this compound lies in its potential as a precursor for a variety of complex molecules. The presence of the aldehyde and carboxylic acid functionalities in a biaryl system allows for intramolecular reactions to construct fused ring systems. For instance, intramolecular cyclization could lead to the formation of dibenz[b,f]oxepine derivatives, a class of compounds with known biological activities. nih.govnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-(2-formylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO3/c15-13-6-5-9(14(17)18)7-12(13)11-4-2-1-3-10(11)8-16/h1-8H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEQVKMFPPMMKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=C(C=CC(=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70688859 | |
| Record name | 6-Chloro-2'-formyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261889-35-3 | |
| Record name | 6-Chloro-2'-formyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Pathways of 4 Chloro 3 2 Formylphenyl Benzoic Acid
Transformations of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle for derivatization, primarily through reactions at the carboxyl carbon.
Esterification and Amidation Reactions
Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with various alcohols under acidic conditions or by using coupling agents. A common method is the Fischer-Speier esterification, which involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid. Alternatively, milder, and more efficient methods can be employed. For instance, N-bromosuccinimide (NBS) has been shown to catalyze the esterification of various benzoic acids at moderate temperatures (70 °C) with high conversion rates. mdpi.com Another approach involves using solid acid catalysts, such as orthophosphoric acid-modified Montmorillonite K10 clay, which can facilitate esterification under solvent-free conditions. nih.gov
Table 1: Representative Esterification Reactions
| Reactant Alcohol | Catalyst/Reagent | Typical Conditions | Product |
| Methanol | H₂SO₄ (catalytic) | Reflux | Methyl 4-chloro-3-(2-formylphenyl)benzoate |
| Ethanol | N-Bromosuccinimide (NBS) | 70°C, 20h | Ethyl 4-chloro-3-(2-formylphenyl)benzoate |
| Benzyl Alcohol | Modified Montmorillonite K10 | Reflux, 5h, solvent-free | Benzyl 4-chloro-3-(2-formylphenyl)benzoate |
Amidation: The synthesis of amides from 4-Chloro-3-(2-formylphenyl)benzoic acid can be achieved by reacting the carboxylic acid with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid. Common methods include converting the acid to an acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with the amine. More direct methods utilize coupling reagents. For example, a methodology involving the in-situ generation of phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine (B44618) has been shown to effectively convert various carboxylic acids into amides at room temperature in good to excellent yields. nih.gov This approach is compatible with a wide range of amine substrates. nih.gov
Table 2: Representative Amidation Reactions
| Reactant Amine | Coupling Reagent/Method | Typical Conditions | Product |
| Ammonia | SOCl₂, then NH₃ | Stepwise, controlled temp. | 4-Chloro-3-(2-formylphenyl)benzamide |
| Aniline (B41778) | Triphenylphosphine/N-chlorophthalimide | Room temp, 12h | 4-Chloro-3-(2-formylphenyl)-N-phenylbenzamide |
| Diethylamine | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Room temp | N,N-Diethyl-4-chloro-3-(2-formylphenyl)benzamide |
Decarboxylation Processes in Benzoic Acid Derivatives
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a significant reaction for benzoic acid derivatives. The reaction conditions for decarboxylation are highly dependent on the substituents present on the aromatic ring. Generally, benzoic acids with electron-withdrawing groups, such as the chloro and formyl groups in the target molecule, are less prone to decarboxylation than those with electron-donating groups.
However, transition-metal-mediated decarboxylation offers a viable pathway. Copper-catalyzed processes are particularly common for the protodecarboxylation of benzoic acid derivatives. mdpi.com The presence of an ortho-substituent can facilitate this reaction, a factor known as the ortho effect, which arises from steric destabilization of the starting material. mdpi.com More recent advancements include photoinduced decarboxylative radical reactions, which can proceed under mild conditions using organic photoredox catalysts. bldpharm.com Another method, the Schmidt reaction, which uses hydrazoic acid (HN₃) in the presence of a strong acid like sulfuric acid, can achieve quantitative decarboxylation of benzoic acids bearing electronegative substituents, which is particularly useful for isotopic analysis studies. mdpi.com
Reactions of the Aldehyde Functional Group
The aldehyde (formyl) group is a highly reactive site, primarily undergoing nucleophilic addition at the electrophilic carbonyl carbon. nih.govorganic-chemistry.org
Nucleophilic Addition Reactions (e.g., Imine and Hydrazone Formation, Reduction to Alcohol)
The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by a wide range of nucleophiles. organic-chemistry.org
Imine and Hydrazone Formation: The aldehyde readily reacts with primary amines to form imines (Schiff bases) and with hydrazines to form hydrazones. These reactions typically proceed under mild, often slightly acidic, conditions to facilitate the dehydration step. For example, the reaction of formyl-pyrazole derivatives with various hydrazines to produce hydrazone derivatives has been demonstrated. nih.gov This type of reaction is a cornerstone of combinatorial chemistry for generating molecular diversity.
Reduction to Alcohol: The aldehyde group can be selectively reduced to a primary alcohol, yielding [4-chloro-3-(2-(hydroxymethyl)phenyl)benzoic acid]. This transformation is commonly achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would also reduce the carboxylic acid moiety, so NaBH₄ is preferred for selective aldehyde reduction.
Table 3: Nucleophilic Addition Reactions of the Aldehyde Group
| Nucleophile | Reagent Example | Product Type | Product Name |
| Primary Amine | Aniline | Imine (Schiff Base) | 4-Chloro-3-(2-((phenylimino)methyl)phenyl)benzoic acid |
| Hydrazine | Hydrazine Hydrate | Hydrazone | 4-Chloro-3-(2-(hydrazonomethyl)phenyl)benzoic acid |
| Hydride | Sodium Borohydride (NaBH₄) | Primary Alcohol | 4-Chloro-3-(2-(hydroxymethyl)phenyl)benzoic acid |
| Cyanide | Hydrogen Cyanide (HCN) | Cyanohydrin | 4-Chloro-3-(2-(cyano(hydroxy)methyl)phenyl)benzoic acid |
Oxidation to Carboxylic Acid and Other Redox Transformations
The aldehyde group is readily oxidized to a carboxylic acid. This transformation would convert this compound into 4-chloro-1,1'-biphenyl-2',3-dicarboxylic acid. A variety of oxidizing agents can accomplish this, including potassium permanganate (B83412) (KMnO₄) or chromium-based reagents like chromic acid.
Reactivity of the Halogenated Aromatic Ring
The chlorine atom on the benzoic acid ring is relatively unreactive toward classical nucleophilic aromatic substitution (SₙAr) due to the presence of the deactivating carboxyl and formyl-phenyl groups. However, it can participate in transition metal-catalyzed cross-coupling reactions.
The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.govresearchgate.net This reaction could be used to replace the chlorine atom of this compound with various aryl or alkyl groups. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields, especially with deactivated aryl chlorides. researchgate.net For example, catalyst systems like Pd₂(dba)₃/P(t-Bu)₃ are known to be effective for the coupling of aryl chlorides at room temperature. researchgate.net This reaction would provide a versatile route to a wide array of biphenyl (B1667301) derivatives and other complex structures.
Exploration of Nucleophilic Aromatic Substitution Pathways
There is no available scientific literature that investigates the nucleophilic aromatic substitution (SNAr) reactions of this compound. The presence of a chlorine atom on one of the aromatic rings suggests that SNAr reactions could be possible under suitable conditions, typically with strong nucleophiles and potentially requiring activating groups or specific catalysts. The electronic effects of the benzoic acid and the formylphenyl group would significantly influence the feasibility and regioselectivity of such substitutions. However, no specific examples or conditions have been reported.
Potential for Further Electrophilic Aromatic Substitution
The potential for further electrophilic aromatic substitution (EAS) on either of the two aromatic rings of this compound has not been described in the reviewed literature. The existing substituents would direct any incoming electrophiles to specific positions. The carboxylic acid and chloro groups are deactivating and direct electrophiles to the meta position, while the formyl group is also deactivating and a meta-director. The directing effects on the biphenyl system as a whole would be complex. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The specific outcomes of such reactions on this substrate have not been documented.
Cascade and Tandem Reaction Sequences Involving this compound
Cascade and tandem reactions, which involve multiple bond-forming events in a single synthetic operation, are powerful tools in organic synthesis. The bifunctional nature of this compound, possessing both an aldehyde and a carboxylic acid, makes it a potential candidate for designing such reaction sequences. For instance, the aldehyde could undergo an initial reaction, followed by an intramolecular cyclization involving the carboxylic acid or the other aromatic ring. However, a search of the available literature and patent databases did not yield any reports of cascade or tandem reactions in which this compound is a key reactant.
Advanced Spectroscopic and Structural Characterization of 4 Chloro 3 2 Formylphenyl Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
To fully understand the molecular structure of 4-Chloro-3-(2-formylphenyl)benzoic acid, a suite of NMR experiments would be necessary.
Proton Nuclear Magnetic Resonance (¹H NMR)
A ¹H NMR spectrum would provide crucial information about the chemical environment of the hydrogen atoms in the molecule. The expected spectrum would show distinct signals for the aromatic protons on both phenyl rings, the aldehyde proton, and the carboxylic acid proton. The chemical shifts (δ) and coupling constants (J) would allow for the assignment of each proton to its specific position in the structure. A hypothetical data table for the expected ¹H NMR signals is presented below.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ~10.0 | s | - | Aldehyde proton (-CHO) |
| ~13.0 | br s | - | Carboxylic acid proton (-COOH) |
| 7.2 - 8.2 | m | - | Aromatic protons |
Note: The exact chemical shifts and coupling constants would need to be determined experimentally.
Carbon Nuclear Magnetic Resonance (¹³C NMR)
A ¹³C NMR spectrum would identify all unique carbon environments within the molecule. This would include distinct signals for the carbonyl carbons of the aldehyde and carboxylic acid groups, the carbon atom attached to the chlorine, and the various aromatic carbons.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~192 | Aldehyde carbonyl carbon |
| ~168 | Carboxylic acid carbonyl carbon |
| 125 - 145 | Aromatic carbons |
Note: The exact chemical shifts would need to be determined experimentally.
Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR techniques would be instrumental in assembling the complete structural puzzle.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling relationships within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is essential for connecting the two phenyl rings and confirming the positions of the substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, helping to determine the preferred conformation of the molecule.
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy techniques are vital for identifying the functional groups present in a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of both the aldehyde and carboxylic acid, C-Cl stretching, and various aromatic C-H and C=C stretching and bending vibrations.
Table 3: Hypothetical FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |
| ~1700 | Strong | C=O stretch (Aldehyde) |
| ~1680 | Strong | C=O stretch (Carboxylic acid) |
| 1400-1600 | Medium | Aromatic C=C stretches |
| ~750 | Strong | C-Cl stretch |
Note: The exact wavenumbers and intensities would need to be determined experimentally.
Raman Spectroscopy
Raman spectroscopy would provide complementary information to FT-IR. It is particularly sensitive to non-polar bonds and would be useful for identifying the aromatic ring vibrations and the C-C bond stretching between the two phenyl rings.
The absence of published experimental data for this compound makes a detailed and factual generation of the requested article impossible at this time. Further experimental work and publication are required to fully characterize this compound.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry is a critical tool for confirming the molecular weight and probing the structural integrity of a compound through its fragmentation pattern. For this compound (C₁₄H₉ClO₃), the molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) of approximately 260, exhibiting a characteristic isotopic pattern (M+2 peak at ~m/z 262 with about one-third the intensity) due to the presence of the chlorine-35 and chlorine-37 isotopes.
The fragmentation of deprotonated benzoic acid and its derivatives is characterized by the loss of carbon dioxide. sci-hub.senih.gov In positive-ion mode, the fragmentation of benzoic acid typically involves key losses from the carboxylic acid group. docbrown.info The primary fragmentation pathways for this compound are predicted to involve the loss of small, stable neutral molecules or radicals.
Key fragmentation steps often observed in similar aromatic carboxylic acids include:
Loss of a hydroxyl radical (-•OH): The molecular ion can lose a hydroxyl radical from the carboxylic acid moiety to form a stable acylium ion.
Loss of a carboxyl group (-COOH): Cleavage of the bond connecting the carboxyl group to the phenyl ring can occur.
Formation of characteristic phenyl fragments: Scission of the bond between the two aromatic rings can lead to fragments corresponding to each substituted ring system. The fragmentation pattern for benzoic acid often shows a prominent peak for the benzoyl cation ([C₆H₅CO]⁺) at m/z 105 and the subsequent loss of CO to form the phenyl cation ([C₆H₅]⁺) at m/z 77. docbrown.info
These predicted fragmentation patterns are summarized in the table below.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| Fragment Ion | Proposed Structure | m/z (Mass/Charge Ratio) | Neutral Loss |
|---|---|---|---|
| Molecular Ion | [C₁₄H₉ClO₃]⁺ | ~260/262 | - |
| Acylium Ion | [M - •OH]⁺ | ~243/245 | •OH |
| Decarboxylated Ion | [M - •COOH]⁺ | ~215/217 | •COOH |
| Phenyl Cation | [C₆H₅]⁺ | 77 | C₈H₄ClO₃ |
Electronic Spectroscopy: UV-Visible Absorption and Chromophore Characterization
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The components of a molecule responsible for absorbing this light are known as chromophores. youtube.com
The structure of this compound contains several key chromophores:
Two substituted benzene (B151609) rings.
The carbonyl group (C=O) of the aldehyde.
The carbonyl group (C=O) of the carboxylic acid.
These individual groups are conjugated, creating an extended π-electron system across the biphenyl (B1667301) core. This conjugation significantly influences the electronic absorption properties, typically shifting the absorption maxima to longer wavelengths (a bathochromic shift). thieme-connect.de The primary electronic transitions observed for this compound are expected to be π→π* transitions, which are characteristic of aromatic and conjugated systems. researchgate.net The presence of both electron-donating (lone pairs on oxygen) and electron-withdrawing (chlorine, carbonyl) groups further modifies the energy of the molecular orbitals and, consequently, the absorption spectrum. thieme-connect.de
Table 2: Chromophores and Electronic Transitions in this compound
| Chromophoric System | Functional Groups Involved | Expected Transition Type | Significance |
|---|---|---|---|
| Conjugated Biphenyl System | Two Phenyl Rings, C=O (aldehyde), C=O (acid) | π→π* | This is the principal chromophore, responsible for strong absorption in the UV region. |
| Carbonyl Groups | Aldehyde (-CHO), Carboxylic Acid (-COOH) | n→π* | Weaker transitions, may be obscured by the stronger π→π* bands. |
X-ray Diffraction (XRD) for Solid-State Structure Determination and Conformational Analysis
X-ray diffraction on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This analysis provides precise bond lengths, bond angles, and torsional angles that define the molecule's conformation.
For this compound, several structural features can be anticipated based on studies of similar molecules:
Dimerization: Like many carboxylic acids, it is highly probable that the molecules form centrosymmetric dimers in the crystal lattice. nih.govresearchgate.net This occurs through strong intermolecular hydrogen bonds between the carboxylic acid groups of two separate molecules (O—H···O).
Molecular Conformation: Due to steric hindrance between the ortho-hydrogens on the adjacent phenyl rings and the substituents, the molecule is expected to be non-planar. A significant dihedral angle will exist between the planes of the two aromatic rings. nih.govresearchgate.net In related structures, such as substituted N-(aryl)arylsulfonamides and 4-(3-chloroanilino)benzoic acid, the dihedral angles between rings are substantial, often ranging from 34° to 85°. nih.govnih.govresearchgate.net
Conformational Isomerism: The orientation of the formyl (-CHO) and carboxyl (-COOH) groups relative to the phenyl rings is a key conformational feature. Studies on substituted benzaldehydes and benzoic acids show that planar conformations are often preferred unless prevented by significant steric hindrance. mdpi.comrsc.org
The expected crystallographic data provides a framework for understanding the compound's solid-state packing and intermolecular interactions.
Table 3: Predicted Crystallographic and Conformational Data for this compound
| Parameter | Predicted Feature | Basis for Prediction |
|---|---|---|
| Crystal System | Monoclinic or Triclinic | Common for similarly complex, low-symmetry organic molecules. researchgate.netnih.govresearchgate.netnih.gov |
| Key Intermolecular Interaction | Hydrogen-bonded acid-acid dimers | A characteristic feature of nearly all crystalline carboxylic acids. nih.govresearchgate.net |
| Molecular Geometry | Non-planar | Steric repulsion between the two phenyl rings forces a twisted conformation. nih.govresearchgate.net |
| Dihedral Angle | Significant twist between phenyl rings | Observed in analogous biphenyl and substituted aniline (B41778) structures to relieve steric strain. nih.govresearchgate.net |
| Substituent Conformation | Formyl and carboxyl groups likely co-planar with their respective rings | Minimizes energy, unless significant intramolecular steric clashes exist. mdpi.comrsc.org |
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Benzoic acid |
| 4-(3-chloroanilino)benzoic acid |
| 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide |
| N-(aryl)arylsulfonamides |
| 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid |
| 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide |
| N-(4-chloro-benzoyl)benzenesulfonamide |
| dicamba (3,6-dichloro-2-methoxybenzoic acid) |
| 2-substituted fluoro- and trifluoromethyl-benzaldehydes |
Computational Chemistry and Theoretical Investigations of 4 Chloro 3 2 Formylphenyl Benzoic Acid
Quantum Chemical Calculations for Molecular Properties and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.
Density Functional Theory (DFT) is a primary method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. mdpi.com This calculation minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. For a complex molecule like 4-Chloro-3-(2-formylphenyl)benzoic acid, with its two phenyl rings and functional groups, DFT would identify the lowest energy conformation by considering the spatial arrangement and interactions between the chloro, formyl, and benzoic acid moieties. By mapping the potential energy surface, researchers can identify various stable conformers and the energy barriers between them. mdpi.com
Frontier Molecular Orbital (FMO) theory is used to predict the reactivity of a molecule. niscpr.res.inucl.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity and susceptibility to electronic transitions. researchgate.net For this compound, an FMO analysis would pinpoint the regions of the molecule most likely to act as nucleophilic (electron-donating) or electrophilic (electron-accepting) centers.
Prediction and Simulation of Spectroscopic Parameters via Computational Methods
Computational methods can simulate various types of spectra, which can then be compared with experimental results to confirm the molecular structure. niscpr.res.in For instance, theoretical calculations can predict the vibrational frequencies that would appear in an Infrared (IR) spectrum, corresponding to the stretching and bending of specific bonds. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to help assign signals in experimental NMR spectra. niscpr.res.in Time-dependent DFT (TD-DFT) is often used to simulate UV-Visible absorption spectra by calculating the electronic transition energies and oscillator strengths. mdpi.com
Conformational Analysis and Energetic Profiles
Due to the presence of single bonds, the two phenyl rings and the carboxylic acid group in this compound can rotate relative to each other, leading to various conformations. A computational conformational analysis would systematically explore these rotational possibilities to identify the most stable conformers and their relative energies. mdpi.comresearchgate.net This analysis provides an energetic profile, or potential energy surface, which maps how the molecule's energy changes with its geometry, revealing the most likely shapes the molecule will adopt. nih.gov
Mechanistic Investigations of Chemical Transformations Using Computational Approaches
Computational chemistry is a powerful tool for studying reaction mechanisms. If this compound were to undergo a chemical transformation, such as an intramolecular cyclization or reaction with another species, computational methods could be used to model the entire reaction pathway. This involves identifying the structures of reactants, transition states, intermediates, and products. By calculating the energies of these species, a reaction energy profile can be constructed, allowing chemists to understand the feasibility of a proposed mechanism and the factors controlling the reaction's outcome.
Intermolecular Interactions and Crystal Packing Analysis via Computational Modeling
In the solid state, molecules arrange themselves into a crystal lattice. Computational modeling can be used to predict how molecules of this compound would interact with each other. uky.edu Methods like Hirshfeld surface analysis can quantify the types and strengths of intermolecular interactions, such as hydrogen bonds (e.g., between carboxylic acid groups), halogen bonds (involving the chlorine atom), and π-π stacking between the phenyl rings. uky.edunih.gov This analysis helps in understanding and predicting the crystal packing arrangement, which is crucial for material properties. nih.gov
Research Applications and Future Perspectives for 4 Chloro 3 2 Formylphenyl Benzoic Acid
Development as a Versatile Synthetic Building Block for Diverse Molecular Architectures
The strategic placement of reactive functional groups on the biaryl framework of 4-Chloro-3-(2-formylphenyl)benzoic acid makes it a valuable precursor for a wide array of molecular structures. The aldehyde and carboxylic acid moieties can undergo a multitude of chemical transformations, allowing for the systematic construction of more complex molecules.
For instance, benzoic acid derivatives with multiple reactive sites, such as 4-chloro-2-fluoro-5-nitrobenzoic acid, have been successfully employed as building blocks in heterocyclic oriented synthesis (HOS). nih.gov This approach allows for the generation of diverse libraries of nitrogen-containing heterocycles, which are of significant interest in drug discovery. nih.gov The methodology involves immobilizing the building block on a solid support, followed by sequential reactions such as chlorine substitution, nitro group reduction, and cyclization to yield various heterocyclic systems like benzimidazoles, benzotriazoles, and benzodiazepinediones. nih.gov Given the structural similarities, this compound could foreseeably be utilized in similar solid-phase syntheses to create novel heterocyclic scaffolds.
The aldehyde group provides a handle for reactions such as Wittig olefination, aldol (B89426) condensation, and reductive amination, enabling chain extension and the introduction of new functional groups. The carboxylic acid, on the other hand, can be readily converted into esters, amides, or acid chlorides, facilitating coupling with a variety of nucleophiles. Research on related formyl-substituted benzoic acid derivatives has demonstrated their utility in synthesizing potent growth inhibitors of drug-resistant bacteria, highlighting the potential of this class of compounds in medicinal chemistry. nih.govnih.gov
The following table illustrates the potential synthetic transformations of this compound, based on the reactivity of its functional groups:
| Functional Group | Reaction Type | Potential Products |
| Formyl Group | Reductive Amination | Amines, N-substituted derivatives |
| Wittig Reaction | Alkenes | |
| Aldol Condensation | α,β-Unsaturated ketones/aldehydes | |
| Knoevenagel Condensation | Substituted alkenes | |
| Carboxylic Acid | Esterification | Esters |
| Amidation | Amides | |
| Acid Chloride Formation | Acid chlorides (reactive intermediates) | |
| Decarboxylation | Biaryl compounds | |
| Aromatic Rings | Cross-Coupling Reactions | Further substituted biaryls |
Contributions to the Synthesis of Advanced Organic Materials and Ligands
The biaryl structure of this compound makes it an attractive candidate for the synthesis of advanced organic materials and ligands. The rigid biaryl core can impart desirable thermal and electronic properties to polymers and other materials.
The synthesis of novel bis-Schiff-base organic luminescent materials has been achieved using p-phenylenediamine (B122844) and aromatic aldehydes. researchgate.net These materials exhibit interesting photophysical properties, with their emission characteristics depending on the specific molecular structure and the solid-state packing. researchgate.net The formyl group of this compound could be similarly employed to create new Schiff-base ligands and materials. The resulting compounds, featuring a biaryl backbone, could exhibit unique luminescent or liquid crystalline properties.
Furthermore, the carboxylic acid functionality allows for the incorporation of this building block into metal-organic frameworks (MOFs). MOFs are a class of porous materials with applications in gas storage, separation, and catalysis. The geometry and functionality of the organic linker are crucial in determining the structure and properties of the resulting MOF. While specific research on this compound in MOF synthesis is not yet prevalent, the synthesis of other chlorinated benzoic acid derivatives for this purpose has been documented.
The development of ligands for catalysis is another promising area. The combination of the biaryl scaffold and the strategically placed functional groups could be exploited to synthesize novel ligands for transition metal-catalyzed cross-coupling reactions. For example, the synthesis of functionalized biaryl compounds, including ligands for Buchwald-Hartwig cross-coupling, has been achieved through continuous flow synthesis utilizing benzyne (B1209423) intermediates. rsc.org
Advancements in Green Chemistry and Flow Chemistry for Biaryl Synthesis
The synthesis of biaryl compounds has traditionally relied on metal-catalyzed cross-coupling reactions, which can sometimes involve harsh conditions and the use of toxic reagents. Modern synthetic chemistry is increasingly focused on developing greener and more efficient methods.
Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers several advantages, including improved safety, better heat and mass transfer, and the potential for automation and scale-up. uc.pt A continuous flow protocol for the decarboxylative cross-coupling of aromatic carboxylic acids has been developed, providing a practical route to various biaryls. rsc.org This method utilizes a Cu/Pd-catalyst system and demonstrates the potential for greener synthesis of compounds like this compound and its derivatives. rsc.org
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. wjpmr.com This can be achieved through the use of environmentally benign solvents, catalysts, and reaction conditions. For example, the synthesis of dibenzo[b,e] uc.ptrsc.orgdiazepine derivatives has been accomplished in high efficiency using water as a green solvent. researchgate.net Similarly, microwave-assisted organic synthesis has been shown to accelerate reaction times and improve yields for the preparation of biologically active molecules like oxadiazoles. nih.gov These green synthetic approaches are highly relevant to the future production and application of this compound.
The following table summarizes the advantages of green chemistry and flow chemistry approaches for biaryl synthesis:
| Approach | Key Principles | Advantages |
| Green Chemistry | Use of renewable feedstocks, atom economy, safer solvents and reagents, energy efficiency, catalysis. wjpmr.com | Reduced waste, lower environmental impact, improved safety, potential for cost savings. wjpmr.com |
| Flow Chemistry | Continuous processing, precise control over reaction parameters, enhanced heat and mass transfer. rsc.orguc.ptrsc.org | Improved reaction yields and selectivity, enhanced safety for hazardous reactions, ease of scalability, potential for automation. rsc.orguc.ptrsc.orgresearchgate.net |
Exploration of Biotransformation Pathways and Environmental Degradation Mechanisms for Benzoic Acid Derivatives
As with any chemical compound, understanding the environmental fate and potential for biodegradation of this compound is crucial. While specific studies on this particular molecule are limited, research on the biotransformation of related chlorinated and benzoic acid derivatives provides valuable insights.
The bacterial metabolism of various polychlorinated biphenyls (PCBs) has been shown to proceed through chlorinated benzoic acids as intermediates. asm.org The position of the chlorine atoms on the aromatic ring significantly influences the susceptibility of these compounds to microbial degradation. asm.org For instance, certain bacterial strains can metabolize chlorinated biphenyls to chlorobenzoic acids via oxidative pathways. asm.org
Furthermore, non-natural enzyme cascades have been developed for the efficient production of benzoic acid from precursors like styrene (B11656) and L-phenylalanine using engineered Escherichia coli. nih.gov This demonstrates the potential for biocatalytic routes to both synthesize and degrade benzoic acid derivatives under mild conditions. nih.gov The study of such biotransformation pathways is essential for developing environmentally friendly production methods and for assessing the persistence of these compounds in the environment.
The effect of chlorine substitution on the metabolism of aromatic compounds is a key area of research. Studies have shown that the position of the chlorine atom can block certain catabolic reactions, influencing the degradation pathway. asm.org Understanding these mechanisms is critical for predicting the environmental impact of chlorinated aromatic compounds like this compound.
Q & A
Q. What are the established synthetic routes for 4-Chloro-3-(2-formylphenyl)benzoic acid, and how can reaction conditions be optimized?
The synthesis typically involves Friedel-Crafts acylation , where a chloro-substituted benzene derivative reacts with a formyl-substituted benzoyl chloride in the presence of AlCl₃ as a Lewis acid catalyst. Key optimization parameters include:
- Solvent choice : Anhydrous dichloromethane or toluene to prevent hydrolysis.
- Temperature : Controlled at 0–5°C during acyl chloride addition to minimize side reactions.
- Catalyst stoichiometry : A 1:1.2 molar ratio of substrate to AlCl₃ improves yield .
Post-synthesis, purification via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Identifies substituent positions via chemical shifts (e.g., formyl proton at δ ~10 ppm, aromatic protons split by chloro and formyl groups) .
- FT-IR : Confirms functional groups (C=O stretch at ~1680 cm⁻¹ for formyl, ~1700 cm⁻¹ for carboxylic acid) .
- HPLC : Purity analysis using a C18 column (mobile phase: acetonitrile/0.1% TFA) with UV detection at 254 nm .
Q. What safety protocols are essential when handling this compound?
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles due to potential irritancy (H315, H319) .
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can regioselectivity in substitution reactions be controlled given the compound’s functional groups?
The chloro group (meta-directing) and formyl group (strongly deactivating, ortho/para-directing) compete in electrophilic substitution. To prioritize formyl-directed reactivity:
- Use Lewis acids (e.g., FeCl₃) to polarize electrophiles toward the formyl group’s ortho position.
- Employ protecting groups (e.g., methyl ester for the carboxylic acid) to reduce steric hindrance .
Example: Formylation at the ortho position of the formylphenyl group proceeds with 75% yield under BF₃ catalysis .
Q. What computational strategies predict the compound’s reactivity in biological systems?
- Density Functional Theory (DFT) : Models electrophilic sites (e.g., formyl carbon) for nucleophilic attack.
- Molecular docking : Screens interactions with enzyme active sites (e.g., COX-2 or kinases) using AutoDock Vina.
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
Q. How can structural ambiguities in crystallographic data be resolved?
- SHELXL refinement : Use high-resolution data (≤1.0 Å) and anisotropic displacement parameters for heavy atoms .
- ORTEP-III visualization : Identify disordered regions (e.g., formyl group rotamers) and apply occupancy refinement .
- Twinned data : Test for twin laws (e.g., HKLF 5 format in SHELXL) and refine using a BASF parameter .
Q. What methodologies address contradictions in synthetic yield or product distribution?
- Reaction monitoring : In-situ FT-IR tracks intermediate formation (e.g., acyl chloride intermediates).
- Design of Experiments (DoE) : Vary temperature, catalyst loading, and solvent polarity to identify critical factors.
- Mechanistic studies : Isotopic labeling (e.g., ¹⁸O in formyl group) traces reaction pathways .
Q. How can the compound’s stability under varying pH and temperature be assessed?
- Forced degradation studies :
- Acidic conditions (0.1 M HCl, 40°C): Monitor hydrolysis via HPLC.
- Oxidative stress (3% H₂O₂): Track formyl group oxidation to carboxylic acid .
- Arrhenius kinetics : Calculate activation energy (Ea) for degradation at 25–60°C .
Comparative and Application-Oriented Questions
Q. How does the compound’s bioactivity compare to analogues with shifted substituent positions?
A comparative study of This compound vs. 4-Chloro-3-(3-formylphenyl)benzoic acid reveals:
- Binding affinity : The 2-formyl derivative shows 3-fold higher inhibition of COX-2 (IC₅₀ = 1.2 µM vs. 3.5 µM) due to better active-site alignment.
- Solubility : 2-formyl isomer has lower logP (2.1 vs. 2.5), enhancing aqueous solubility .
Q. What strategies enable enantioselective synthesis of chiral derivatives?
- Chiral auxiliaries : Use (R)-BINOL-phosphoric acid to induce asymmetry during formylation.
- Catalytic asymmetric synthesis : Pd-catalyzed C–H activation with L-proline ligands achieves 90% ee .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
